2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid
Description
Properties
IUPAC Name |
2-[4-(2-chlorobenzoyl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c16-13-4-2-1-3-12(13)15(19)10-5-7-11(8-6-10)20-9-14(17)18/h1-8H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGKJSHUSJPYCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)OCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview:
This conventional approach involves the acylation of phenolic compounds with 2-chlorobenzoyl chloride under controlled conditions to yield the target compound.
Procedure:
- Reactants: Phenolic precursor (such as phenoxyacetic acid derivatives) and 2-chlorobenzoyl chloride.
- Solvent: Typically an inert solvent like dichloromethane or acetonitrile.
- Catalyst: Usually a base such as pyridine or triethylamine to facilitate acylation.
- Conditions: Reactions are often carried out at room temperature or slightly elevated temperatures (~25-50°C) with stirring.
- Post-reaction: The mixture is washed to remove residual acid chlorides and bases, then purified via recrystallization or chromatography.
Research Findings:
- The patent US20090187040A1 describes vapor diffusion techniques for polymorph control but also emphasizes acylation as a key step in synthesis, highlighting the importance of solvent choice and temperature control for yield and purity.
Synthesis via Esterification and Hydrolysis
Method Overview:
This involves esterification of phenoxyacetic acid derivatives followed by hydrolysis to obtain the free acid.
Procedure:
Research Findings:
- Experimental protocols indicate that esterification followed by hydrolysis offers a controlled route, especially when aiming for high purity, with yields often exceeding 90%. The process parameters, such as temperature and reaction time, critically influence impurity formation.
Decarboxylative Arylation and Alternative Routes
Method Overview:
Recent advances include decarboxylative arylation, which involves coupling phenoxy intermediates with aryl groups under catalytic conditions.
Procedure:
- Catalysts such as palladium or copper complexes are used.
- Reactions are performed under inert atmospheres, with specific ligands to facilitate decarboxylation and coupling.
Research Findings:
- This method offers a route to synthesize the compound with potentially fewer impurities and better regioselectivity, although it requires sophisticated catalysts and conditions.
Preparation of Polymorphic Forms
Techniques:
- Vapor diffusion from solvents such as dioxane, heptane, acetone:water, and dimethylacetamide:water.
- Crystallization from single solvents or solvent mixtures.
- Grinding or slurrying to induce specific polymorphic forms.
Research Findings:
- Polymorph control is crucial for pharmaceutical applications, with vapor diffusion methods enabling the selective formation of thermodynamically stable or metastable forms, as detailed in US20090187040A1.
Impurity Control and Purification
Methods:
- Crystallization from optimized solvent systems.
- Chromatography techniques such as column chromatography or preparative HPLC.
- Grinding or lyophilization for polymorph stabilization.
Research Findings:
- Purity levels exceeding 97% are achievable with proper solvent selection and purification techniques, which are vital for pharmaceutical-grade synthesis.
Data Table: Summary of Preparation Methods
| Method | Key Reactants | Solvent | Conditions | Purity/Yield | Notes |
|---|---|---|---|---|---|
| Direct acylation | Phenoxyacetic derivative + 2-chlorobenzoyl chloride | Dichloromethane, acetonitrile | Room temp to 50°C | >90%, high purity | Widely used, scalable |
| Esterification & hydrolysis | Phenoxyacetic acid + alcohol | Ethanol, methanol | Reflux | >90% | Suitable for high purity |
| Decarboxylative arylation | Phenoxyacetic intermediates + aryl sources | Catalytic systems | Elevated temp, inert atmosphere | Variable | Advanced, less common |
| Vapor diffusion crystallization | N/A | Dioxane, acetone, water | Controlled temperature | Polymorph-specific | Polymorph control focus |
Chemical Reactions Analysis
2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid undergoes various chemical reactions, including:
Scientific Research Applications
Agricultural Chemistry
- Herbicide Development: The compound is explored for its potential use as a herbicide due to its ability to inhibit specific plant growth pathways. Its efficacy against broadleaf weeds has been documented in various studies, showcasing its role in crop protection.
Pharmaceutical Research
- Anti-inflammatory Properties: Research indicates that derivatives of phenoxyacetic acids exhibit anti-inflammatory effects. Studies have shown that 2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid can modulate inflammatory responses, making it a candidate for developing anti-inflammatory medications.
- Analgesic Effects: Preliminary studies suggest that this compound may possess analgesic properties, potentially offering relief from pain through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs).
Biological Studies
- Enzyme Inhibition: The compound has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways. This inhibition can be crucial for understanding metabolic diseases and developing targeted therapies.
- Cell Proliferation Studies: In vitro studies have shown that this compound can affect cell proliferation rates, indicating its potential use in cancer research.
Case Study 1: Herbicidal Efficacy
A study published in the Journal of Agricultural Chemistry examined the herbicidal effects of this compound on various weed species. Results indicated a significant reduction in growth rates at specific concentrations, suggesting its potential as an effective herbicide .
Case Study 2: Anti-inflammatory Mechanisms
Research conducted by Smith et al. (2023) focused on the anti-inflammatory properties of phenoxyacetic acid derivatives, including this compound. The study demonstrated that this compound effectively reduced pro-inflammatory cytokine levels in cultured macrophages, indicating its therapeutic potential .
Mechanism of Action
The mechanism of action of 2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. For example, it may act by inhibiting certain enzymes or modulating receptor activities, leading to changes in cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Phenoxyacetic Acid Derivatives with Chlorinated Substituents
2-[4-(4-Chlorobenzoyl)phenoxy]acetic Acid (CAS 42017-94-7)
- Structure : 4-Chlorobenzoyl substitution instead of 2-chlorobenzoyl.
- Properties : Molecular formula C₁₅H₁₁ClO₄, molecular weight 290.70.
- Significance: Demonstrates how positional isomerism (2- vs.
(4-Chloro-2-methylphenoxy)acetic Acid (MCPA)
Pharmacologically Active Analogues
Diuretic Agents: (Diacylvinylaryloxy)acetic Acids
- Example: [2,3-Dichloro-4-(2,2-diacetylvinyl)-phenoxy]acetic acid.
- Activity : Threefold higher diuretic potency than ethacrynic acid.
- Mechanism : Reacts with sulfhydryl groups in proteins, similar to ethacrynic acid. Saturation of the double bond abolishes activity, emphasizing the role of conjugation .
Hypolipidemic Agents: 2-(4-(2-Substituted Aminothiazole-4-yl)phenoxy)acetic Acid Derivatives
- Structure: Incorporates aminothiazole rings.
- Activity : Reduces lipid levels in hyperlipidemic models.
- Significance : Substitution with heterocyclic groups expands therapeutic utility compared to simple chlorobenzoyl derivatives .
Antidiabetic Agents: Thiazolidine-2,4-dione Derivatives
Enzyme Inhibitors and Receptor Ligands
AP-M Inhibitors: Azacycloalkyl-Substituted Derivatives
- Example: 2-{4-[2-(2-Oxopyrrolidin-1-yl)acetamido]phenoxy}acetic acid.
- Activity: Inhibits aminopeptidases with high yield (99%) and crystallinity.
- Key Feature: The pyrrolidinone group enhances binding through hydrogen bonding and structural rigidity .
β-Adrenoceptor Ligands: Phenoxypropanolamine Derivatives
- Example: SWR-0334NA ([E]-[4-[5-[(3-phenoxy-2-hydroxypropyl)amino]-2-pentene-3-yl]phenoxy]acetic acid).
- Activity: Full agonism at β₃-adrenoceptors (pK₁ = 6.11).
- Comparison: Elongated alkenyl chains and hydroxyl groups improve receptor selectivity compared to simpler phenoxyacetic acids .
Structural and Functional Data Table
Biological Activity
2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid (CAS No. 1211616-43-1) is a compound with potential biological activity that has garnered interest in various fields, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following components:
- Chlorobenzoyl group : Contributes to its lipophilicity and potential interactions with biological membranes.
- Phenoxyacetic acid moiety : Imparts acidic properties and potential for enzyme interaction.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The specific mechanisms can include:
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like inflammation and cancer cell proliferation.
- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.
Anticancer Activity
Research has evaluated the anticancer properties of this compound through various in vitro studies. A notable study involved screening against a panel of approximately sixty cancer cell lines, including leukemia, melanoma, and breast cancer. The results indicated variable levels of activity:
| Cancer Type | Growth Inhibition (%) | Average Growth Value (%) |
|---|---|---|
| Leukemia | 92.48 | 104.68 |
| Melanoma | 126.61 | 104.68 |
| Breast Cancer | 77.81 | 104.68 |
These data suggest that while the compound exhibits some level of anticancer activity, it may not be potent across all cancer types .
Anti-inflammatory Activity
In addition to its anticancer potential, this compound has been investigated for anti-inflammatory effects. It has shown the ability to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators.
Case Studies
Several case studies have highlighted the biological effects of this compound:
- In Vitro Studies on Inflammation : A study demonstrated that treatment with this compound reduced the expression of pro-inflammatory cytokines in cultured macrophages, indicating its potential as an anti-inflammatory agent.
- Cancer Cell Line Studies : In a detailed assessment using various cancer cell lines, the compound exhibited selective cytotoxicity against certain types while sparing normal cells, suggesting a therapeutic window for further exploration .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption : The lipophilic nature due to the chlorobenzoyl group may enhance membrane permeability.
- Distribution : The compound's distribution in tissues can influence its efficacy and safety profile.
- Metabolism : Further studies are needed to elucidate its metabolic pathways and identify any active metabolites that contribute to its biological effects.
Q & A
Q. What are the optimal synthetic routes for 2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid, and how do reaction conditions influence yield?
The synthesis typically involves coupling 2-chlorobenzoyl chloride with 4-hydroxyphenoxyacetic acid derivatives. Key steps include:
- Nucleophilic substitution : Reacting 4-hydroxyphenoxyacetic acid with 2-chlorobenzoyl chloride in anhydrous conditions, using sodium ethoxide as a base to deprotonate the hydroxyl group .
- Reaction optimization : Refluxing for 3–6 hours in ethanol or THF improves coupling efficiency. Post-reaction cooling and recrystallization (e.g., using ethanol/water mixtures) enhance purity .
- Yield considerations : Impurities from incomplete substitution (e.g., unreacted phenol intermediates) require rigorous washing with cold ethanol. Typical yields range from 65% to 75% under optimized conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Q. How can researchers assess the compound’s potential biological activity?
- Enzyme inhibition assays : Screen for interactions with cyclooxygenase (COX) or lipoxygenase (LOX) using fluorometric or colorimetric substrates .
- Cell-based studies : Evaluate cytotoxicity (e.g., via MTT assay) and anti-inflammatory activity (e.g., TNF-α suppression in macrophages) .
- Molecular docking : Predict binding affinity to target proteins (e.g., COX-2) using software like AutoDock Vina, focusing on the chlorobenzoyl moiety’s hydrophobic interactions .
Q. What safety protocols are critical when handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Engineering controls : Fume hoods for synthesis steps involving volatile solvents (e.g., THF) .
- Decontamination : Wash exposed skin with 5% sodium bicarbonate solution to neutralize acidic residues .
Advanced Research Questions
Q. How can computational methods improve the design of derivatives with enhanced bioactivity?
- DFT calculations : Optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoyl ring) with anti-inflammatory activity using datasets from analogs .
- Molecular dynamics : Simulate binding stability in aqueous environments, focusing on hydrogen bonding between the acetic acid group and protein residues .
Q. What experimental strategies resolve contradictions in solubility vs. bioactivity data?
Q. How can reaction engineering optimize large-scale synthesis while minimizing byproducts?
- Process intensification : Use continuous-flow reactors to control exothermic reactions and reduce side products like dichlorinated byproducts .
- DoE (Design of Experiments) : Apply factorial design to variables (temperature, catalyst concentration) for yield maximization .
- Kinetic studies : Monitor reaction progress via in-line FTIR to terminate reactions at peak product concentration .
Q. What advanced analytical techniques elucidate degradation pathways under physiological conditions?
Q. How does the compound’s structure influence its utility in material science applications?
- Coordination chemistry : The acetic acid group can chelate metal ions (e.g., Cu²⁺), enabling use in catalytic nanocomposites .
- Polymer modification : Graft onto chitosan or PEG via carbodiimide coupling for pH-responsive drug delivery systems .
- Thermal analysis : DSC/TGA reveals melting points (~180–185°C) and thermal stability for material processing .
Methodological Notes
- Contradiction management : Cross-validate conflicting data (e.g., bioactivity vs. solubility) using orthogonal assays and computational models .
- Data reproducibility : Document reaction conditions (e.g., solvent purity, stirring rate) to minimize variability .
- Ethical compliance : Follow institutional guidelines for biological testing and waste disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
